REACTION_CXSMILES
|
Br[C:2]1[N:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]2[CH:10]=[CH:9][NH:8][C:7]=12.C(=O)([O-])[O-].[K+].[K+].[NH:19]1[CH:23]=[N:22][C:21]([NH:24][C:25](=[O:30])[C:26]([CH3:29])([CH3:28])[CH3:27])=[N:20]1.CN[C@@H]1CCCC[C@H]1NC>O1CCOCC1.[Cu]I>[CH3:12][O:11][C:5]1[CH:4]=[N:3][C:2]([N:19]2[CH:23]=[N:22][C:21]([NH:24][C:25](=[O:30])[C:26]([CH3:28])([CH3:27])[CH3:29])=[N:20]2)=[C:7]2[NH:8][CH:9]=[CH:10][C:6]=12 |f:1.2.3|
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
BrC=1N=CC(=C2C1NC=C2)OC
|
Name
|
|
Quantity
|
457 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1N=C(N=C1)NC(C(C)(C)C)=O
|
Name
|
|
Quantity
|
78 mg
|
Type
|
reactant
|
Smiles
|
CN[C@H]1[C@@H](CCCC1)NC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
copper(I) iodide
|
Quantity
|
105 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a silica gel pad
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting crude was purified by prep HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C(=C(N=C1)N1N=C(N=C1)NC(C(C)(C)C)=O)NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 mg | |
YIELD: PERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |